molecular formula C26H22N2O5S B300903 4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

Katalognummer B300903
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: FHXGQLKYGFXACI-JCMHNJIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as ETP-46321 and belongs to the class of thioxoimidazolidinone derivatives.

Wirkmechanismus

The mechanism of action of ETP-46321 involves the inhibition of the enzyme, aldehyde dehydrogenase 1A3 (ALDH1A3). ALDH1A3 is an enzyme that plays a critical role in cancer stem cell maintenance and tumor initiation. Inhibition of ALDH1A3 by ETP-46321 leads to the depletion of cancer stem cells and the inhibition of tumor growth. Additionally, ETP-46321 has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
ETP-46321 has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer stem cell growth, and inhibit tumor growth. ETP-46321 has also been found to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ETP-46321 in lab experiments include its potent anticancer activity, its ability to inhibit cancer stem cells, and its potential therapeutic applications in the treatment of inflammatory diseases. However, there are also some limitations to using ETP-46321 in lab experiments. One limitation is that it is a relatively new compound, and its long-term safety and toxicity have not been fully established. Another limitation is that the synthesis method of ETP-46321 is complex and may not be suitable for large-scale production.

Zukünftige Richtungen

There are several future directions for the scientific research of ETP-46321. One direction is to further investigate its potential therapeutic applications in the treatment of inflammatory diseases. Another direction is to study the long-term safety and toxicity of ETP-46321. Additionally, further research is needed to optimize the synthesis method of ETP-46321 to make it more suitable for large-scale production. Finally, the potential of ETP-46321 as a chemotherapeutic agent for cancer treatment needs to be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, ETP-46321 is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its potent anticancer activity, ability to inhibit cancer stem cells, and potential therapeutic applications in the treatment of inflammatory diseases make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesemethoden

The synthesis of ETP-46321 involves a multi-step process that includes the reaction of 4-[(2-bromoethyl) phenoxy] methyl benzoic acid with 1-(4-ethoxyphenyl)-2-thiourea in the presence of a base. This reaction forms the intermediate compound, which is then treated with potassium hydroxide to form the final product, ETP-46321. The synthesis method of ETP-46321 is a crucial step in its scientific research application.

Wissenschaftliche Forschungsanwendungen

ETP-46321 has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. ETP-46321 has also been studied for its potential to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer and resistance to chemotherapy. Additionally, ETP-46321 has been found to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Produktname

4-[(2-{(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

Molekularformel

C26H22N2O5S

Molekulargewicht

474.5 g/mol

IUPAC-Name

4-[[2-[(Z)-[1-(4-ethoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H22N2O5S/c1-2-32-21-13-11-20(12-14-21)28-24(29)22(27-26(28)34)15-19-5-3-4-6-23(19)33-16-17-7-9-18(10-8-17)25(30)31/h3-15H,2,16H2,1H3,(H,27,34)(H,30,31)/b22-15-

InChI-Schlüssel

FHXGQLKYGFXACI-JCMHNJIXSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)NC2=S

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.